N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

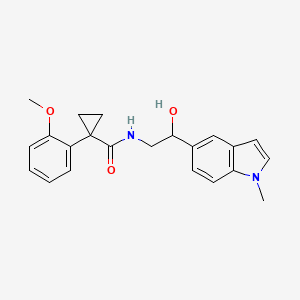

The target compound features a cyclopropanecarboxamide core substituted with a 2-methoxyphenyl group and a 2-hydroxyethyl-1-methylindole moiety.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-24-12-9-15-13-16(7-8-18(15)24)19(25)14-23-21(26)22(10-11-22)17-5-3-4-6-20(17)27-2/h3-9,12-13,19,25H,10-11,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPGHHGAIUHNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, often referred to as a cyclopropanecarboxamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features an indole moiety, which is known for its presence in various biologically active compounds. The presence of the cyclopropane ring and the methoxyphenyl group contributes to its unique pharmacological profile.

Pharmacological Profile

- Anticancer Activity : Preliminary studies indicate that derivatives of cyclopropanecarboxamides exhibit anticancer properties. For instance, compounds with similar structural features have shown the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the MAPK pathway .

- Neuroprotective Effects : The indole structure is often associated with neuroprotective effects. Research suggests that compounds with indole derivatives can enhance neurogenesis and exhibit anti-inflammatory properties, potentially benefiting conditions such as Alzheimer's disease .

- Analgesic Properties : Some studies have indicated that compounds similar to this compound may possess analgesic effects, possibly through interactions with opioid receptors or modulation of pain pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin receptors, which are crucial in mood regulation and pain perception.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation, suggesting a potential mechanism for its anticancer and anti-inflammatory effects .

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that cyclopropanecarboxamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies typically utilize assays such as MTT or TUNEL to assess cell viability and apoptosis induction .

- In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of this compound. For instance, one study reported that a related compound significantly reduced tumor size in xenograft models while maintaining low toxicity levels .

Comparative Data Table

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : 2034410-56-3

These properties facilitate its interaction with biological systems, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to indole derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. Research indicates that modifications in the indole structure can enhance antiviral efficacy against viruses such as HIV. For instance, derivatives with specific substitutions showed improved interactions with viral proteins, leading to increased antiviral activity .

| Compound | EC50 (μM) | Activity |

|---|---|---|

| Indole Derivative A | 14.36 ± 1.31 | Anti-HIV-1 |

| Indole Derivative B | 13.74 ± 0.70 | Anti-HIV-1 |

| N-(2-hydroxy...) | TBD | TBD |

Cancer Research

The compound's structural features suggest potential applications in cancer therapy, particularly through the modulation of signaling pathways involved in tumor growth. Preliminary studies indicate that cyclopropane derivatives can inhibit specific kinases associated with cancer progression .

Neuropharmacology

Research into orexin signaling pathways has identified compounds similar to this compound as potential modulators of neuropeptide signaling. These compounds may influence sleep-wake cycles and appetite regulation, making them candidates for treating sleep disorders and obesity .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, it may act as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding its inhibitory profile can aid in predicting drug-drug interactions and optimizing therapeutic regimens.

Case Study 1: Antiviral Efficacy

A study conducted on a series of indole derivatives demonstrated that modifications at the cyclopropane moiety significantly enhanced antiviral activity against HIV. The study concluded that the introduction of methoxy groups improved binding affinity to viral proteins, leading to lower EC50 values compared to unmodified compounds .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines showed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, indicating its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Formation of the Cyclopropanecarboxamide Core

The cyclopropanecarboxamide group is a common motif in drug design, often synthesized via coupling reactions. For example, cyclopropanecarboxylic acid derivatives can react with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate 3-oxide) or DCC (N,N'-dicyclohexylcarbodiimide) to form amides . This aligns with standard amide bond formation protocols.

Incorporation of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent could be introduced via:

-

Palladium-catalyzed coupling : Suzuki or Buchwald coupling to link aryl halides to the cyclopropane ring .

-

Direct alkylation/arylation : Using Friedel-Crafts acylation or nucleophilic aromatic substitution, depending on the electronic properties of the cyclopropanecarboxamide core.

Amide Bond Formation

A key step involves coupling cyclopropanecarboxylic acid with the indole-ethyl amine. This is likely achieved using HATU/DIEA (N,N-diisopropylethylamine) as a coupling agent, as described in similar peptide-derived compound syntheses . For example:

Indole Functionalization

The indole core may undergo:

-

Electrophilic substitution : Nitration, halogenation, or alkylation at the 5-position (as seen in related indole derivatives) .

-

Reduction : Conversion of nitro groups to amines using Fe/HCl or catalytic hydrogenation .

Steric Hindrance

The cyclopropane ring introduces significant strain, which may hinder reactions requiring large transition states (e.g., bulky coupling agents or catalysts).

Selectivity Issues

The presence of multiple reactive sites (indole, cyclopropane, hydroxyl) necessitates careful protection/deprotection strategies. For example:

-

Boc protection : Temporary protection of amines during coupling steps .

-

Acid/base sensitivity : Hydrolysis of amides or esters under harsh conditions.

Scalability

Large-scale synthesis may require optimization of coupling efficiencies and purification methods (e.g., column chromatography, crystallization) .

Research Findings and Trends

-

Coupling Efficiency : HATU/DIEA is widely used for amide bond formation in peptide-like structures, offering high yields and compatibility with sensitive functional groups .

-

Indole Functionalization : Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) are preferred for introducing substituents to indole rings without damaging the core structure .

-

Hydroxyl Group Stability : Acidic hydrolysis conditions may require careful control to avoid degradation of the hydroxyethyl chain .

-

Steric Effects : The cyclopropane ring’s strain may limit the use of bulky catalysts or reagents, necessitating ligand optimization in coupling reactions .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- High yields (e.g., 78% in ) suggest efficient cyclopropanation or coupling steps, whereas lower yields (e.g., 23% in ) may reflect challenges in steric or electronic environments.

- The target compound’s synthesis would likely require careful control of stereochemistry, similar to .

2.3. Pharmacological and Physicochemical Properties

- CNS Activity : N-Phenylpiperidyl cyclopropanecarboxamides (e.g., ) are psychoactive, implying the target’s indole and methoxy groups might interact with CNS receptors.

- Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability but require low-temperature storage, whereas the target’s hydroxy and methoxy groups may confer moderate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.